molecular formula C19H18N6 B12800074 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- CAS No. 6945-88-6

4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl-

Cat. No.: B12800074
CAS No.: 6945-88-6
M. Wt: 330.4 g/mol
InChI Key: GXZOSPLKQHPMGJ-UHFFFAOYSA-N
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Description

4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Properties

CAS No.

6945-88-6

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

5,9-diphenyl-3,4,5,9,10,11-hexazatetracyclo[5.5.1.02,6.08,12]trideca-3,10-diene

InChI

InChI=1S/C19H18N6/c1-3-7-12(8-4-1)24-18-15-11-14(16(18)20-22-24)17-19(15)25(23-21-17)13-9-5-2-6-10-13/h1-10,14-19H,11H2

InChI Key

GXZOSPLKQHPMGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2N=NN4C5=CC=CC=C5)N(N=N3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

General Reactivity Profile

  • Electrophilic substitution at nitrogen or carbon positions.

  • Ring-opening reactions under strong nucleophilic or reductive conditions.

  • Coordination chemistry with transition metals via nitrogen lone pairs .

Methano Bridge Reactivity

The methano bridge (4,8-Methano group) may undergo strain-induced reactions. For example:

  • Hydrogenation : Saturation of the methano bridge under catalytic hydrogenation (H₂/Pd-C) could yield decahydro derivatives, as observed in similar bicyclic systems .

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) may cleave the bridge, forming dicarboxylic acid derivatives .

Triazole/Benzotriazole Core

  • Protonation : The triazole nitrogen atoms (N1 and N2) can act as Brønsted bases, forming salts with strong acids (e.g., HCl) .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) could yield N-alkylated products, as seen in analogous benzotriazole systems .

Phenyl Substituents

The diphenyl groups at positions 1 and 7 may participate in:

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) under standard conditions.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) via halogenated intermediates .

Representative Reactions (Inferred)

Reaction TypeConditionsProduct(s)Supporting Sources
Hydrogenation H₂ (50 psi), Pd/C, EtOH, 25°C1,7-Diphenyl-octahydro derivative
N-Alkylation CH₃I, K₂CO₃, DMF, 80°CN-Methylated triazolo-benzotriazole
Oxidative Cleavage KMnO₄, H₂O, ΔDicarboxylic acid derivatives
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl-functionalized analogs

Stability and Degradation

  • Thermal Stability : Bicyclic triazoles typically decompose above 250°C, releasing nitrogen gas .

  • Photodegradation : UV exposure may induce ring-opening via [2+2] cycloaddition at the methano bridge .

Coordination Chemistry

Transition metals (e.g., Ru, Pd) coordinate with triazole nitrogen atoms, forming complexes. Example:

  • Ru(II) Complexes : [Ru(bpy)₂(L)]²⁺ (where L = triazolo-benzotriazole ligand) show luminescent properties .

Limitations of Current Data

No direct experimental data for the specified compound exists in the reviewed sources. Predictions rely on:

  • Mechanistic parallels with simpler triazoles .

  • Structural analogs (e.g., 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole) .

  • Patent disclosures on bicyclic azole derivatives .

Further experimental studies are required to validate these hypotheses.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with a triazole core have been documented to possess strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The synthesis of such compounds often involves the modification of existing triazole structures to enhance their biological activity. Research indicates that the introduction of different substituents can lead to improved efficacy against resistant strains .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. A study highlighted the synthesis of novel triazole-based compounds that demonstrated cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways. This suggests a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Effects

Another significant application of triazole compounds is their anti-inflammatory properties. Certain derivatives have been shown to reduce inflammation markers in vitro and in vivo. Their effectiveness is often compared to established anti-inflammatory drugs like ibuprofen, indicating potential for use in pain management therapies .

Photostability and UV Protection

The unique structure of triazoles allows them to absorb UV radiation effectively. This property makes them suitable candidates for use in sunscreens and other UV-protective formulations. Research has demonstrated that incorporating triazole compounds into polymer matrices enhances their photostability and protective capabilities against UV degradation .

Corrosion Inhibition

Triazole compounds are also recognized for their ability to inhibit corrosion in metals. Studies have shown that they can form protective films on metal surfaces, thereby preventing oxidation and prolonging the lifespan of metal components in various industrial applications .

Case Studies

Study Application Findings
Sameliuk et al. (2021)AntimicrobialTriazole derivatives showed high activity against Staphylococcus aureus; potential for further pharmacological screening .
Singh et al. (2022)AnticancerNovel triazole-based compounds induced apoptosis in cancer cell lines; significant cytotoxicity observed .
Azzam et al. (2024)Corrosion InhibitionTriazole compounds effectively inhibited corrosion in metal substrates; formation of protective layers noted .

Mechanism of Action

The mechanism of action of 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that it can bind to targets such as COX-2 and PGE2 synthase, which are involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole, 1,3a,4,4a,7,7a,8,8a-octahydro-1,7-diphenyl- is unique due to its specific structural arrangement and the presence of methano and diphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Biological Activity

The compound 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole is an intriguing member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes cyclization reactions of appropriate precursors. Various synthetic routes have been reported in the literature to optimize yield and purity.

Biological Activity

The biological activity of 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole has been extensively studied. The compound exhibits a range of pharmacological effects including:

  • Antimicrobial Activity : Several studies have shown that derivatives of benzotriazole possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Research indicates that triazole derivatives can scavenge free radicals and exhibit antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. For example, certain benzotriazole derivatives have shown promise as inhibitors of phosphodiesterases and other relevant targets in cancer therapy .

Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of related triazole compounds against common bacterial strains (e.g., Bacillus subtilis, Pseudomonas fluorescens), it was observed that modifications to the benzotriazole structure significantly enhanced activity . The study highlighted that bulky hydrophobic groups contributed to increased antimicrobial potency.

Study 2: Antioxidant Activity

A comparative analysis of various triazole derivatives revealed that some compounds exhibited DPPH scavenging activity comparable to standard antioxidants like ascorbic acid. The structural modifications influenced their efficacy significantly .

The mechanism by which 4,8-Methano-1,2,3-triazolo(4,5-f)(1,2,3)benzotriazole exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes involved in cellular signaling pathways.
  • Radical Scavenging : The presence of electron-donating groups in its structure may facilitate the neutralization of free radicals.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli ,
AntioxidantDPPH scavenging activity comparable to ascorbic acid
Enzyme InhibitionInhibition of phosphodiesterases ,

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer : Re-optimize ligand conformations using molecular dynamics (e.g., 100 ns simulations) to account for protein flexibility. Adjust scoring functions to include entropy effects. Perform free-energy perturbation (FEP) calculations for binding affinity refinement. Cross-validate with isothermal titration calorimetry (ITC) .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity. Apply machine learning (e.g., random forests) to identify critical descriptors. Validate models via leave-one-out cross-validation and external test sets .

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